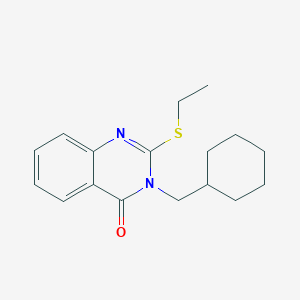

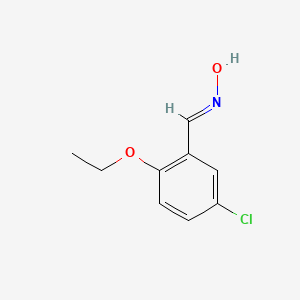

![molecular formula C18H20N6O B5544560 3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to "3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide" involves complex organic reactions. For instance, El-Mariah, Hosny, and Deeb (2006) detailed the synthesis of pyridazine derivatives, showcasing methods that could be analogous to synthesizing our compound of interest. These procedures often involve reactions with hydrazide, carbon disulfide, and various amines to yield a range of derivatives, highlighting the compound's versatile synthetic routes (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple ring systems and substituents, which contribute to their complex behavior and interactions. Sudhan et al. (2016) explored the use of ionic liquids as green reaction media for synthesizing related pyrazolo derivatives, implying that the compound's structure can be analyzed and manipulated in eco-friendly conditions (Sudhan, Ahmed, Kiyani, & Mansoor, 2016).

Chemical Reactions and Properties

The chemical reactions involving this compound can lead to a variety of derivatives with distinct properties. For example, the reaction with carbon disulfide, potassium hydroxide, and hydrazine hydrate affords derivatives like 1,2,4-triazoles, demonstrating the compound's reactivity and potential for generating diverse chemical entities (El-Mariah, Hosny, & Deeb, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. Studies like those conducted by Portilla et al. (2007) on similar compounds provide insights into how molecular modifications affect these physical properties, including hydrogen bonding and crystal packing (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Researchers have developed various synthetic routes and methodologies to create analogs and derivatives related to "3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide", focusing on heterocyclic chemistry. These studies include the preparation of dihydropyridines, pyrazoles, pyridazines, and other heterocyclic systems through cyclocondensation, condensation with hydrazides, and reactions with electrophilic reagents or isothiocyanates. Structural characterization through NMR spectroscopy, MS, IR, and elemental analysis confirms the identity of these novel compounds, indicating a significant interest in exploring the chemical space around this scaffold for potential applications in materials science, pharmaceuticals, and chemical synthesis (Hafiz, Ramiz, & Sarhan, 2011).

Biological Activities

The biological activities of compounds structurally similar to "3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide" have been extensively explored, particularly in the context of antimicrobial and anticancer activities. Synthesis of pyrazolo[3,4-d]pyrimidines and related derivatives has shown potential as anticancer and anti-5-lipoxygenase agents, with studies detailing the synthesis of these compounds and subsequent evaluation of their cytotoxic activities against various cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents in enhancing biological activity, providing insights into the design of more potent and selective therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Evaluation

Compounds related to "3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide" have been synthesized and evaluated for their antimicrobial properties. The synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, and their subsequent antimicrobial evaluation, demonstrates moderate activity against various bacteria and fungi. These studies contribute to the search for new antimicrobial agents that could address the growing concern of antibiotic resistance (Farag, Kheder, & Mabkhot, 2009).

Mecanismo De Acción

The mechanism of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13(2)12-18(25)21-15-6-4-14(5-7-15)20-16-8-9-17(23-22-16)24-11-3-10-19-24/h3-11,13H,12H2,1-2H3,(H,20,22)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSIHOQNHKAHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)